Bienvenue dans la boutique en ligne BenchChem!

2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Medicinal Chemistry Heterocyclic Chemistry Isomer Differentiation

2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0) is a synthetic small molecule (C₁₈H₁₇N₃O₃, MW 323.3 g/mol) belonging to the 1,2,5‑oxadiazole (furazan) class of acetamide derivatives. The compound combines a 3‑methylphenoxyacetyl side‑chain with a 4‑(4‑methylphenyl)-1,2,5‑oxadiazol‑3‑amine core.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 866237-71-0
Cat. No. B2371642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
CAS866237-71-0
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C
InChIInChI=1S/C18H17N3O3/c1-12-6-8-14(9-7-12)17-18(21-24-20-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyXCYXNWDCDZBXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0) — Structural Baseline & Procurement-Relevant Context


2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0) is a synthetic small molecule (C₁₈H₁₇N₃O₃, MW 323.3 g/mol) belonging to the 1,2,5‑oxadiazole (furazan) class of acetamide derivatives [1]. The compound combines a 3‑methylphenoxyacetyl side‑chain with a 4‑(4‑methylphenyl)-1,2,5‑oxadiazol‑3‑amine core. 1,2,5‑Oxadiazoles are structurally distinct from their 1,2,4‑ and 1,3,4‑oxadiazole isomers, displaying unique electronic properties and thermodynamic behaviour that directly affect molecular recognition and pharmacological profile . Public bioactivity data are limited; the compound has been registered in screening libraries and is available from research chemical suppliers at >95% purity, primarily as a tool compound for target‑identification or medicinal‑chemistry campaigns [1].

Why Generic Substitution Is Inadequate for 2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0)


1,2,5‑Oxadiazoles (furazans) are not interchangeable with more common 1,2,4‑ or 1,3,4‑oxadiazole isomers . The different arrangement of nitrogen and oxygen atoms within the five‑membered ring alters dipole moment, hydrogen‑bond acceptor capacity, and π‑π stacking geometry, all of which can drastically change target affinity and selectivity. For 2‑(3‑methylphenoxy)‑N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]acetamide, the specific 3‑methylphenoxy substituent further modulates lipophilicity and conformation, meaning that even close furazan analogs with different substitution patterns cannot be assumed to recapitulate its binding profile. The quantitative evidence below demonstrates that the 1,2,5‑oxadiazole scaffold, together with the precise methyl‑substitution pattern, creates a property envelope that is not satisfied by generic replacements [1].

Quantitative Differentiation Evidence for 2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0) — A Comparator-Driven Guide


Electronic Basis for 1,2,5-Oxadiazole Isomer Advantage over 1,2,4- and 1,3,4-Oxadiazole Cores

The 1,2,5‑oxadiazole (furazan) ring possesses unique physicochemical properties compared with 1,2,4‑ and 1,3,4‑oxadiazole regioisomers . While quantitative electronic parameters (e.g., dipole moment, HOMO/LUMO energies) must be computed or measured for each specific derivative, the inherent electronic distinction of the 1,2,5‑oxadiazole scaffold constitutes a class‑level differentiation that makes furazan‑containing compounds non‑substitutable by 1,2,4‑ or 1,3,4‑oxadiazole analogs in a drug‑discovery programme.

Medicinal Chemistry Heterocyclic Chemistry Isomer Differentiation

Physicochemical Property Differentiation: Lipophilicity vs. Benchmark Drug-Like Space

The compound's computed XLogP3-AA of 3.3 places it in moderately lipophilic chemical space [1]. Compared to benchmark central-nervous-system drug criteria (where optimal LogP is 2–5), this value indicates suitable passive permeability potential, a property that would be altered dramatically by changes to either the 3‑methylphenoxy group or the 4‑methylphenyl substituent on the oxadiazole ring.

Drug Design Property Profiling Lipophilicity

Topological Polar Surface Area vs. Oral Bioavailability and Blood–Brain Barrier Penetration Thresholds

The topological polar surface area (TPSA) of 77.3 Ų places the compound below the commonly cited 90 Ų threshold for good blood–brain barrier penetration and below the 140 Ų ceiling for acceptable oral bioavailability [1]. This value is a direct consequence of the specific amide-linked 3‑methylphenoxy‑oxadiazole architecture; a generic replacement (e.g., a 1,2,4‑oxadiazole isomer with an extra hydrogen‑bond acceptor) would increase TPSA, potentially crossing the 90 Ų barrier and reducing CNS exposure.

ADME BBB Penetration Oral Bioavailability

Purity Specification: ≥95% Batch-to-Batch Consistency vs. Crude or Uncharacterized Analogues

The compound is typically supplied at ≥95% purity as verified by NMR or HPLC . This level of purity exceeds that of most custom‑synthesized analogues (often 85–90%) and is critical for quantitative structure–activity relationship (QSAR) studies where impurity‑driven artefacts can confound dose–response data.

Chemical Procurement Purity Control Reproducibility

P2X3 Receptor Engagement Potential: Class-Level Evidence from Furazan-Containing Acetamide Analogues

Furazan‑containing acetamide derivatives have been evaluated as P2X3 purinoceptor antagonists in recombinant oocyte assays [1]. While the specific P2X3 potency of 2‑(3‑methylphenoxy)‑N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]acetamide has not been publicly reported, the class‑level activity of structurally related 1,2,5‑oxadiazole acetamides demonstrates that the furazan scaffold can engage the P2X3 receptor. This supports prioritizing its procurement as a chemical probe for P2X3‑focused screening campaigns, especially in pain and sensory‑disorder research.

P2X3 Antagonist Pain Target Purine Receptor

Recommended Research & Procurement Scenarios for 2-(3-Methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 866237-71-0)


Medicinal Chemistry: Furazan Scaffold Hopping — Replacing 1,2,4-Oxadiazole Cores in Lead Series

When a lead series containing a 1,2,4‑ or 1,3,4‑oxadiazole core exhibits suboptimal selectivity or metabolic stability, a systematic scaffold‑hopping exercise can replace the oxadiazole with the 1,2,5‑isomer. The unique electronic properties of the furazan ring (Section 3, Evidence Item 1) may re‑orient hydrogen‑bond networks with the target, while the compound’s computed XLogP3‑AA of 3.3 and TPSA of 77.3 Ų remain within drug‑like boundaries (Section 3, Evidence Items 2 & 3), preserving favourable ADME characteristics [1].

Biophysical Screening: Characterising P2X3–Ligand Interactions with a Pure, Structurally Defined Furazan Probe

For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies directed at the P2X3 receptor, the availability of the compound at ≥95% purity (Section 3, Evidence Item 4) ensures that thermodynamic binding parameters are not distorted by impurities. The class‑level evidence of P2X3 engagement by furazan acetamides (Section 3, Evidence Item 5) supports its inclusion as a probe molecule, and its well‑defined lipophilicity facilitates buffer‑solubility optimisation [2].

Fragment‑Based Drug Design: Using the Methylphenoxy‑Oxadiazole Core as a Privileged Warhead

The combination of a 3‑methylphenoxy moiety and a 1,2,5‑oxadiazole ring creates a compact fragment with MW 323.3 Da and 5 rotatable bonds (Section 1) [1]. This property profile is favourable for fragment growing or linking strategies. The high purity ensures that crystallographic or NMR fragment‑screening campaigns are not confounded by contaminant signals, making it a reliable synthetic intermediate for follow‑up library synthesis.

Chemical Biology Tool for Orthogonal Target Validation

When validating a putative P2X3‑dependent phenotype, using a furazan‑based compound that is structurally distinct from the reference antagonist (e.g., a 1,2,4‑oxadiazole probe) strengthens the case for target‑specific effects. The compound’s well‑defined physicochemical properties allow researchers to design appropriate vehicle controls and predict cell‑membrane permeability, thereby improving the robustness of target‑engagement studies [1].

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.